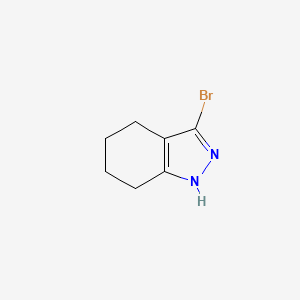

3-bromo-4,5,6,7-tetrahydro-1H-indazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

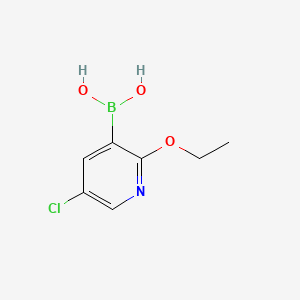

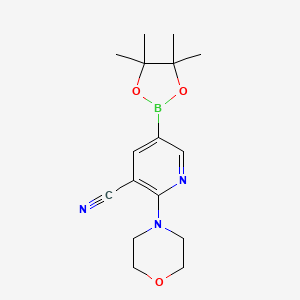

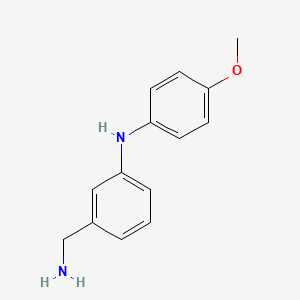

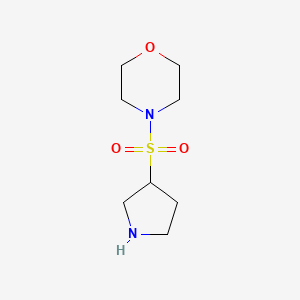

“3-bromo-4,5,6,7-tetrahydro-1H-indazole” is a chemical compound that belongs to the class of indazoles . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . This particular compound is a derivative of indazole, which is a significant heterocycle in drug molecules .

Synthesis Analysis

The synthesis of indazoles, including “this compound”, involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These esters are then treated with hydrazine hydrate in ethanol under reflux to give the final indazole compounds .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . In the case of “this compound”, the 1H-indazole form is more thermodynamically stable .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include condensation and reductive cyclization . The mechanism of the second step, involving the reaction with hydrazine hydrate, was found to be different from the expected one .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C8H11BrN2, with an average mass of 215.090 Da and a monoisotopic mass of 214.010559 Da .Applications De Recherche Scientifique

Therapeutic Potential in Cancer and Neurodegeneration

Indazole derivatives are recognized for their broad spectrum of biological activities, which has piqued interest in their potential as therapeutic agents. Research has highlighted their promising anticancer and anti-inflammatory properties, as well as their applicability in treating disorders involving protein kinases and neurodegeneration. The indazole scaffold's pharmacological significance is evident in its role as the core structure for numerous compounds with therapeutic value. The detailed exploration of these derivatives has led to the identification of compounds with defined mechanisms of action, offering new possibilities for biological and therapeutic properties (Denya, Malan, & Joubert, 2018).

Role in Synthesis of Functionalized Derivatives

The synthesis of functionalized indazole derivatives through transition-metal-catalyzed C–H activation/annulation sequences stands out for its ability to enhance medicinal applicability, functional flexibility, and structural complexity. This methodology facilitates the one-step synthesis of indazoles, offering a streamlined approach to developing compounds with improved pharmacological profiles. The versatility of metal salts used in these reactions underscores the synthetic strategies' adaptability and potential for generating novel indazole-based therapeutic agents (Shiri, Roosta, Dehaen, & Amani, 2022).

Anticancer Activities and Mechanisms

Indazole derivatives have been identified as promising anti-tumor agents. Recent research focuses on their application as inhibitors targeting various cancer-related enzymes and pathways, such as fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), and proviral integration site MuLV (Pim) kinase, among others. These compounds display significant anti-tumor activities, highlighting the potential of indazoles in developing new anti-cancer agents with novel mechanisms of action and high efficacy (Wan, He, Li, & Tang, 2019).

Orientations Futures

Indazole derivatives, including “3-bromo-4,5,6,7-tetrahydro-1H-indazole”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in drug discovery .

Mécanisme D'action

Target of Action

The primary target of 3-bromo-4,5,6,7-tetrahydro-1H-indazole is related to its anti-inflammatory properties . The compound is part of the indazole family, which has been found to have a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Mode of Action

It is known that indazole derivatives can inhibit cell growth, suggesting that they may interact with cellular targets to disrupt normal cell function . For example, the compound 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range .

Biochemical Pathways

Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These molecules are involved in inflammation and cell growth, suggesting that this compound may affect these pathways.

Pharmacokinetics

The compound’s molecular weight of 20106 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is likely to be a reduction in inflammation and cell growth, given its anti-inflammatory and cell growth inhibitory properties . .

Action Environment

It is known that the compound is typically stored at room temperature , suggesting that it may be stable under a range of conditions.

Propriétés

IUPAC Name |

3-bromo-4,5,6,7-tetrahydro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDITHCBNPLRPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)